Dclk1-IN-1 - 2222635-15-4

Dclk1-IN-1

Catalog Number: EVT-2948012
CAS Number: 2222635-15-4
Molecular Formula: C26H28F3N7O2
Molecular Weight: 527.552
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DCLK1-IN-1 is a potent and selective inhibitor of the doublecortin-like kinase 1 (DCLK1) kinase. [, , , ] DCLK1 is a protein with dual functionality: it acts as a microtubule-associated protein (MAP) involved in microtubule assembly and as a serine/threonine kinase. [] While DCLK1 plays a role in normal development, its overexpression is observed in various cancers, making it a potential target for cancer therapy. [] DCLK1-IN-1 specifically targets the kinase activity of DCLK1 and has emerged as a valuable tool for studying DCLK1's biological functions and its role in cancer development and progression. [, ]

References:[2] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[4] https://www.semanticscholar.org/paper/5aab76fdeaec7ad9cd38f1947b7e396ad04fb3fc[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/ad0262dd951dbe3675664c11998cdb759c841515

Synthesis Analysis

The synthesis of DCLK1-IN-1 involves a series of chemical reactions culminating in the formation of a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold. [] The specific steps and reaction conditions of the synthesis process have been described in detail in the publication by Rankin et al. []

Molecular Structure Analysis

Crystal structures of the DCLK1 kinase domain in complex with DCLK1-IN-1 and its precursors have been resolved. [, , ] These structures reveal that DCLK1-IN-1 binds to the ATP-binding pocket of the kinase domain, inducing a significant conformational change in the N-lobe of the protein. [] This conformational change exposes a novel allosteric site. [] Detailed analysis of these structures provides insights into the structure-activity relationship of DCLK1-IN-1 and its enhanced selectivity for DCLK1. []

Mechanism of Action

DCLK1-IN-1 functions by competitively binding to the ATP-binding pocket of the DCLK1 kinase domain. [] This binding inhibits the kinase activity of DCLK1, preventing the phosphorylation of downstream targets involved in cancer stem cell regulation, epithelial-mesenchymal transition (EMT), and other cellular processes. [, , ] By inhibiting DCLK1 kinase activity, DCLK1-IN-1 has been shown to:

  • Suppress the expression of pluripotency factors and cancer stem cell (CSC) markers. []
  • Downregulate EMT-associated markers such as c-MET, c-MYC, and N-Cadherin. []
  • Reduce colony formation, migration, and invasion of cancer cells. []
  • Inhibit stemness in vitro. []
  • Decrease the expression of the immune checkpoint ligand PD-L1, promoting anti-tumor immunity. []
  • Block SARS-CoV-2 replication and transcription, suggesting potential antiviral activity. []

References:[1] https://www.semanticscholar.org/paper/1110e92efedcf398a727cf7884f8154f57adddf5 [] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[3] https://www.semanticscholar.org/paper/54142ed65dfe028b28259336d0cac9cb3c17ef04[6] https://www.semanticscholar.org/paper/0db414b15f5fb96647d7d0e2bbca8e795aa5de9b

Applications

a) Cancer Research:* Investigating DCLK1 function: As a highly selective inhibitor, DCLK1-IN-1 serves as a valuable tool for dissecting the biological roles of DCLK1 in both normal and cancerous cells. []* Targeting Cancer Stem Cells (CSCs): DCLK1-IN-1 has demonstrated efficacy in inhibiting CSC properties in various cancers, including renal cell carcinoma, suggesting its potential as a therapeutic agent for targeting this elusive cell population. [, , ]* Inhibiting Tumor Growth and Metastasis: Studies have shown that DCLK1-IN-1 can suppress tumor growth, migration, and invasion in vitro and in vivo, highlighting its potential as an anti-cancer agent. [, , , ]* Enhancing Anti-tumor Immunity: DCLK1-IN-1 has been shown to increase immune-mediated cytotoxicity against cancer cells, suggesting its potential application in combination with immunotherapy approaches. []* Patient-derived Organoid (PDO) Studies: DCLK1-IN-1 effectively inhibits the growth and viability of PDOs derived from gastric and colorectal cancer patients, providing a powerful platform for preclinical drug testing and personalized medicine approaches. []

b) Infectious Disease Research:* Antiviral Activity: Recent studies have revealed that DCLK1-IN-1 can effectively block the replication cycle of SARS-CoV-2, suggesting a potential role in treating COVID-19. [] Further research is warranted to explore its broader antiviral activity.

Real-World Examples:

  • DCLK1-IN-1 significantly reduced tumor growth in a murine xenograft model of hepatocellular carcinoma, demonstrating its in vivo efficacy. []
  • Treatment with DCLK1-IN-1 led to a marked decrease in viral load and improved lung pathology in a murine model of COVID-19. []

References:[1] https://www.semanticscholar.org/paper/1110e92efedcf398a727cf7884f8154f57adddf5 [] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[3] https://www.semanticscholar.org/paper/54142ed65dfe028b28259336d0cac9cb3c17ef04[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/0db414b15f5fb96647d7d0e2bbca8e795aa5de9b[10] https://www.semanticscholar.org/paper/ba314a8f80d1f81b9c412eb4fe26f61edf138a45

Properties

CAS Number

2222635-15-4

Product Name

Dclk1-IN-1

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5-(2,2,2-trifluoroethyl)pyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C26H28F3N7O2

Molecular Weight

527.552

InChI

InChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32)

InChI Key

OQFCHSFVWSLDAO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.